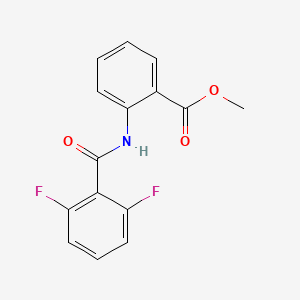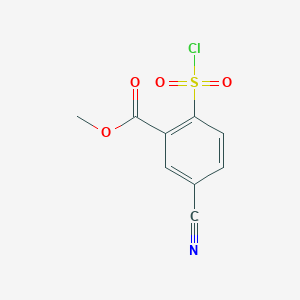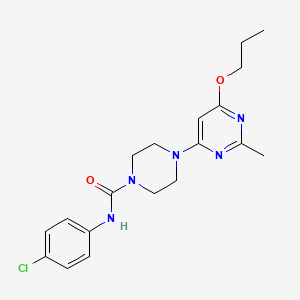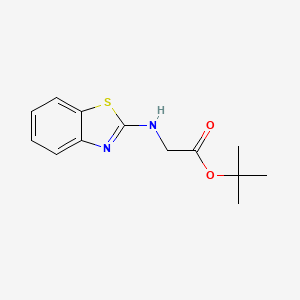
Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate, also known as BTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BTA is a derivative of benzothiazole, a heterocyclic compound that has been studied for its diverse biological activities. In
Mécanisme D'action
The mechanism of action of Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and diabetes. Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune responses. Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate has been shown to activate the AMPK pathway, which is involved in glucose metabolism and energy homeostasis (Wang et al., 2016).
Biochemical and Physiological Effects
Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate has been shown to have several biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in vitro and in vivo. Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate has also been shown to decrease the levels of glucose and insulin in diabetic animals (Wang et al., 2016). Moreover, Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9 and inhibiting Bcl-2 expression (Kumar et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate is also stable under normal laboratory conditions and can be easily synthesized using simple and cost-effective methods. However, one limitation of using Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate is its low solubility in water, which may limit its bioavailability and efficacy in vivo. Moreover, the mechanism of action of Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate is not fully understood, which may limit its potential therapeutic applications (Wang et al., 2016).
Orientations Futures
There are several future directions for research on Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate. One direction is to investigate its potential as a neuroprotective agent against neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential as an anti-cancer agent in combination with other chemotherapeutic drugs. Moreover, it would be interesting to investigate the effects of Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate on the gut microbiome and its potential as a prebiotic agent. Finally, more research is needed to elucidate the mechanism of action of Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate and its potential therapeutic applications (Wang et al., 2016).
Conclusion
In conclusion, Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It can be synthesized using simple and cost-effective methods and has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. However, more research is needed to elucidate its mechanism of action and potential therapeutic applications. Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate has the potential to become a valuable tool in the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate involves the reaction of tert-butyl glycinate with 2-amino benzothiazole in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in anhydrous dimethylformamide (DMF) at room temperature and yields Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate as a white solid in high purity and yield (Wang et al., 2016).
Applications De Recherche Scientifique
Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate has also been studied for its neuroprotective effects against oxidative stress-induced damage in neuronal cells (Wang et al., 2016). Moreover, Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest (Kumar et al., 2019).
Propriétés
IUPAC Name |
tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-13(2,3)17-11(16)8-14-12-15-9-6-4-5-7-10(9)18-12/h4-7H,8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNCXDNBERJCHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=NC2=CC=CC=C2S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-yl]acetamide](/img/structure/B2372287.png)
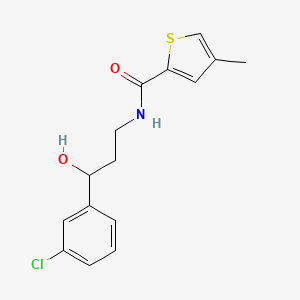
![N-(2-chlorobenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2372289.png)
![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2372290.png)
![3-(4-ethoxyphenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2372292.png)
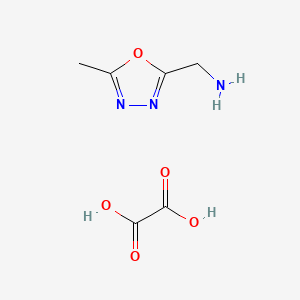
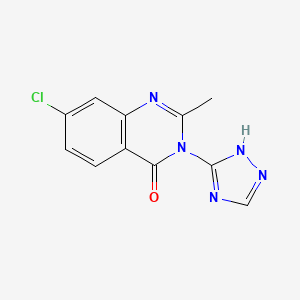
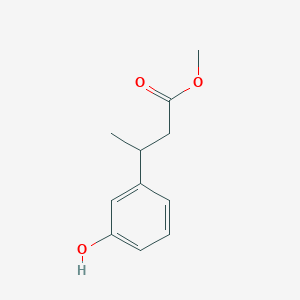
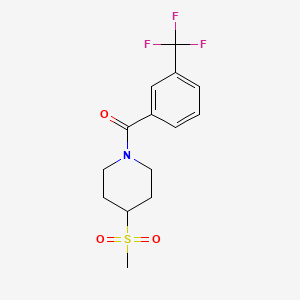

![3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2372302.png)
